[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Overview
Description
“[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the IUPAC name "(5-isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine hydrochloride" . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13N3O.ClH/c1-5(2)3-7-9-6(4-8)10-11-7;/h5H,3-4,8H2,1-2H3;1H
. This indicates that the compound has a molecular weight of 191.66 . The compound consists of a 1,2,4-oxadiazole ring attached to an isobutyl group and a methylamine group . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s salt data indicates it forms a hydrochloride salt .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research demonstrates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial and antioxidant activities. For instance, Saundane et al. (2013) synthesized a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives showing promising antibacterial, antifungal, and antioxidant properties, indicating the potential of 1,3,4-oxadiazole compounds in developing new therapeutic agents (Saundane, Verma, & Katkar, 2013).
Anticancer Evaluation
1,3,4-oxadiazole derivatives have been explored for their anticancer activities. Sharma et al. (2014) synthesized novel carbazole derivatives linked to 1,3,4-oxadiazol-2-amine, demonstrating significant antibacterial, antifungal, and anticancer activities against the Human Breast Cancer Cell Line MCF7, showcasing the potential of such compounds in cancer treatment (Sharma, Kumar, & Pathak, 2014).
Energetic Material Precursors
The synthesis and characterization of 1,3,4-oxadiazole derivatives for energetic material applications have also been investigated. Zhu et al. (2021) synthesized and characterized an energetic material precursor, demonstrating its potential in this field through structural and sensitivity analyses (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).
Future Directions
Properties
IUPAC Name |
[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5(2)3-7-9-6(4-8)10-11-7;/h5H,3-4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABXFTYATJTINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-28-9 | |
Record name | 1,2,4-Oxadiazole-3-methanamine, 5-(2-methylpropyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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